Propiconazole nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propiconazole nitrate is a derivative of propiconazole, a triazole fungicide. Propiconazole is widely used in agriculture to protect crops from fungal infections by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes . This compound, formed by treating propiconazole with an acidic nitrating agent, has shown enhanced antifungal activity and improved solubility compared to its parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propiconazole nitrate is synthesized by treating propiconazole with an acidic nitrating agent. The reaction involves the nitration of the triazole ring in propiconazole, resulting in the formation of this compound . The reaction conditions typically include the use of a nitrating agent such as nitric acid or a nitrate salt in an acidic medium. The reaction is carried out at controlled temperatures to ensure the selective nitration of the triazole ring without affecting other functional groups in the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale nitration of propiconazole using similar reaction conditions as described above. The process is optimized to achieve high yields and purity of the final product. The nitration reaction is followed by purification steps, including crystallization and filtration, to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Propiconazole nitrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: The nitrate group in this compound can be reduced to form propiconazole.
Substitution: The nitrate group can be substituted with other functional groups under appropriate reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of oxides of this compound.
Reduction: Formation of propiconazole.
Substitution: Formation of substituted derivatives of this compound.
Scientific Research Applications
Propiconazole nitrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its antifungal properties and its impact on microbial communities in soil.
Medicine: Investigated for its potential use in treating fungal infections in humans and animals.
Industry: Used in the formulation of antifungal gels and coatings for various applications.
Mechanism of Action
Propiconazole nitrate exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol in fungal cell membranes . By inhibiting this enzyme, this compound disrupts the formation of ergosterol, leading to the inhibition of fungal cell growth and replication . This mechanism of action is similar to that of other triazole fungicides, but this compound has shown enhanced activity due to its improved solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Propiconazole: The parent compound of propiconazole nitrate, used widely as a fungicide.
Tebuconazole: Another triazole fungicide with a similar mechanism of action.
Fluconazole: A triazole antifungal used in medical applications.
Uniqueness of this compound
This compound is unique due to its enhanced antifungal activity and improved solubility compared to propiconazole. The nitration of propiconazole results in a compound with better bioavailability and efficacy in various applications .
Properties
CAS No. |
60207-91-2 |
---|---|
Molecular Formula |
C15H18Cl2N4O5 |
Molecular Weight |
405.2 g/mol |
IUPAC Name |
1-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole;nitric acid |
InChI |
InChI=1S/C15H17Cl2N3O2.HNO3/c1-2-3-12-7-21-15(22-12,8-20-10-18-9-19-20)13-5-4-11(16)6-14(13)17;2-1(3)4/h4-6,9-10,12H,2-3,7-8H2,1H3;(H,2,3,4) |
InChI Key |
OHCCKHXQYTUYED-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.